molecular formula C6H10N2S B119609 Methyl-(2-methyl-thiazol-4-ylmethyl)-amine CAS No. 144163-81-5

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

Cat. No. B119609
Key on ui cas rn: 144163-81-5
M. Wt: 142.22 g/mol
InChI Key: GJHOBSIOQKGKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834043B2

Procedure details

An aqueous solution of methylamine (18 mL, 40%) was treated with the product from Example 109A (2.0 g, 13.5 mmol) in portions over 0.5 hours, stirred at 25° C. for 16 hours, and concentrated. The residue was chromatographed on silica gel eluting with 5% methanol in chloroform to give the title compound (1.23 g, 64% yield).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl[CH2:4][C:5]1[N:6]=[C:7]([CH3:10])[S:8][CH:9]=1>>[CH3:1][NH:2][CH2:4][C:5]1[N:6]=[C:7]([CH3:10])[S:8][CH:9]=1

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
CN
Name
Quantity
2 g
Type
reactant
Smiles
ClCC=1N=C(SC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 5% methanol in chloroform

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CNCC=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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